4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
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Overview
Description
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a chemical compound belonging to the triketone class of herbicides. These compounds are known for their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the bleaching and elimination of weeds, making triketones effective herbicides .
Preparation Methods
The synthesis of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 1,3-cyclohexanedione with 4-methylsulfonyl-2-nitrobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the catabolism of tyrosine, an amino acid essential for the synthesis of plastoquinone and tocopherols in plants . By inhibiting HPPD, the compound disrupts the production of these molecules, leading to the bleaching and death of the plant .
Comparison with Similar Compounds
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is similar to other triketone herbicides such as mesotrione, sulcotrione, and tembotrione . These compounds share a common mechanism of action but differ in their chemical structures and specific applications . For example:
Tembotrione: This compound is used in post-emergence weed control and has additional functional groups that enhance its herbicidal activity.
These differences highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Properties
CAS No. |
393085-44-4 |
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Molecular Formula |
C14H13NO8S |
Molecular Weight |
355.32 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO8S/c1-24(22,23)7-2-3-8(9(6-7)15(20)21)13(18)12-10(16)4-5-11(17)14(12)19/h2-3,6,11-12,17H,4-5H2,1H3 |
InChI Key |
GNYXTZOMBGNDRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCC(C2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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